(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid
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Overview
Description
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position of the indole ring, along with a propenoic acid moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 3-methylindole.
Formation of the Indole Derivative: The indole derivatives are subjected to electrophilic substitution reactions to introduce the fluorine and methyl groups at the desired positions.
Coupling Reaction: The substituted indole is then coupled with an appropriate propenoic acid derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the propenoic acid moiety to yield the corresponding saturated acid.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Saturated propenoic acid derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
(2E)-3-(5-Fluoro-1H-indol-7-YL)-2-propenoic acid: Lacks the methyl group at the 3rd position.
(2E)-3-(3-Methyl-1H-indol-7-YL)-2-propenoic acid: Lacks the fluorine atom at the 5th position.
(2E)-3-(5-Fluoro-3-methyl-1H-indol-2-YL)-2-propenoic acid: The propenoic acid moiety is attached at a different position on the indole ring.
Uniqueness: The presence of both the fluorine and methyl groups at specific positions on the indole ring, along with the propenoic acid moiety, imparts unique chemical and biological properties to (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H10FNO2 |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
(E)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10FNO2/c1-7-6-14-12-8(2-3-11(15)16)4-9(13)5-10(7)12/h2-6,14H,1H3,(H,15,16)/b3-2+ |
InChI Key |
KDHVYFUXEHYKCU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CNC2=C(C=C(C=C12)F)/C=C/C(=O)O |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)O |
Origin of Product |
United States |
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